
4-Metoxifenilfosfonato de dietilo
Descripción general
Descripción
Diethyl 4-Methoxyphenylphosphonate (DEMP) is an organophosphonate compound that has been used for a variety of purposes in scientific research. It is a colorless, volatile liquid with a strong odor. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a tool to study the mechanism of action of enzymes and other proteins. Its unique properties make it a valuable tool in a wide range of research applications.
Aplicaciones Científicas De Investigación
Síntesis de análogos fluorados
El 4-Metoxifenilfosfonato de dietilo se utiliza como reactivo para la síntesis de análogos de goniotalamina γ-monofluorados a través de un proceso conocido como hidrofluoración de apertura de anillo. Estos análogos son significativos debido a sus potenciales actividades biológicas .
Derivados neuroprotectores de estilbeno
Este compuesto sirve como precursor en la síntesis de derivados de estilbeno, que son compuestos conocidos por su actividad neuroprotectora. Esta aplicación es crucial en el desarrollo de tratamientos para enfermedades neurodegenerativas .
Actividad antioxidante
También está involucrado en la síntesis de híbridos de resveratrol-croman. Estos híbridos exhiben actividad antioxidante, lo cual es beneficioso para combatir las condiciones relacionadas con el estrés oxidativo .
Síntesis de oligostilbenoides
El compuesto se utiliza en los procesos de ciclodeshidratación y arilación regioselectivas para producir oligostilbenoides, una clase de compuestos con diversas actividades biológicas .
Agentes antimicrobianos
La investigación ha demostrado que los derivados del this compound pueden actuar como agentes antimicrobianos con actividad comparable a los antibióticos conocidos como ciprofloxacina, bleomicina y cloxacilina .
Mecanismo De Acción
Target of Action
Diethyl 4-Methoxyphenylphosphonate, also known as 4-Methoxyphenylphosphonic Acid Diethyl Ester, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, including γ-monofluorinated goniothalamin analogs, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and oligostilbenoids . These synthesized compounds can affect different biochemical pathways and have downstream effects.
Result of Action
The compounds synthesized using it as a reactant have shown various effects, such as neuroprotective and antioxidant activities .
Análisis Bioquímico
Biochemical Properties
Diethyl 4-Methoxyphenylphosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination . The nature of these interactions often involves the formation of phosphonate esters, which can act as enzyme inhibitors or activators depending on the specific biochemical context.
Cellular Effects
Diethyl 4-Methoxyphenylphosphonate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of resveratrol-chroman hybrids with antioxidant activity, which can modulate neuroinflammation and differentiation of neural stem cells . These effects suggest that Diethyl 4-Methoxyphenylphosphonate can play a role in regulating cellular responses to oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of Diethyl 4-Methoxyphenylphosphonate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It can bind to active sites of enzymes, altering their activity and affecting downstream biochemical pathways. For instance, it has been used in the synthesis of stilbenoid derivatives with neuroprotective activity, indicating its potential to modulate enzyme activity and protect against neurodegenerative processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 4-Methoxyphenylphosphonate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Diethyl 4-Methoxyphenylphosphonate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of Diethyl 4-Methoxyphenylphosphonate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme activation or antioxidant activity. At higher doses, it can lead to toxic or adverse effects. For example, high doses of organophosphorus compounds, including Diethyl 4-Methoxyphenylphosphonate, have been associated with neurotoxicity and inhibition of acetylcholinesterase . Therefore, careful dosage optimization is essential to balance its therapeutic potential and toxicity.
Metabolic Pathways
Diethyl 4-Methoxyphenylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo hydrolysis to form intermediate compounds, which may further participate in biochemical reactions. For instance, the hydrolysis of organophosphates can lead to the formation of diethyl thiophosphoric acid and other metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, Diethyl 4-Methoxyphenylphosphonate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its activity and effectiveness. For example, its distribution within neural tissues may enhance its neuroprotective effects .
Subcellular Localization
The subcellular localization of Diethyl 4-Methoxyphenylphosphonate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-diethoxyphosphoryl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVLLBGFFIEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345480 | |
| Record name | Diethyl 4-Methoxyphenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3762-33-2 | |
| Record name | Diethyl 4-Methoxyphenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





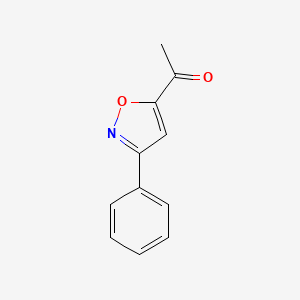
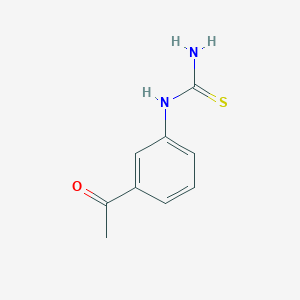

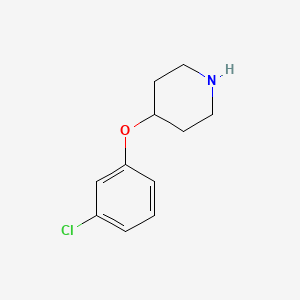
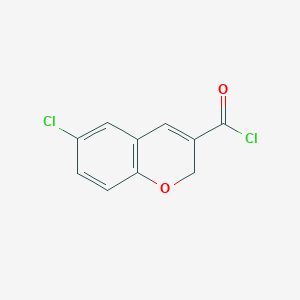


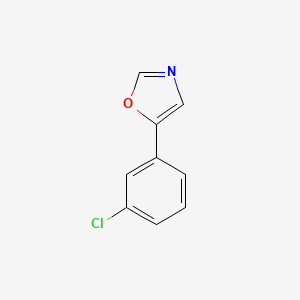
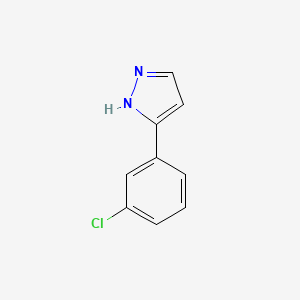
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)
![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)
